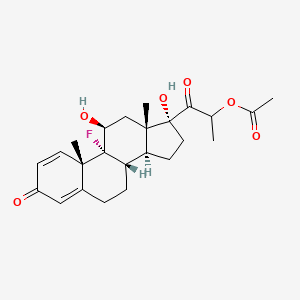
Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate is a synthetic steroidal compound. It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a lactoyl group at the 17th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 9th position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The lactoyl group at the 17th position is introduced via a lactonization reaction, often using lactone precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-keto group, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can target the double bonds or the keto group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted under certain conditions, although this is less common due to the strength of the carbon-fluorine bond.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: Formation of 3,4-diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other steroidal derivatives. Its unique structure allows for the exploration of various chemical modifications.
Biology: In biological research, it is studied for its potential effects on cellular processes, particularly those involving steroid hormone receptors.
Medicine: Medically, it is investigated for its potential use in treating conditions related to steroid hormone imbalances, such as certain cancers and endocrine disorders.
Industry: In the pharmaceutical industry, it serves as a key intermediate in the synthesis of more complex steroidal drugs.
Wirkmechanismus
The mechanism of action of Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate involves its interaction with steroid hormone receptors. The fluorine atom enhances its binding affinity to these receptors, while the lactoyl group may influence its metabolic stability and bioavailability. The compound modulates the activity of these receptors, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Fluoxymesterone: Another fluorinated steroid with similar biological activities.
Fluticasone: A glucocorticoid with a fluorine atom at the 9th position.
Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.
Uniqueness: Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the lactoyl group is not commonly found in other steroidal compounds, making it a valuable molecule for research and therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
2728-34-9 |
|---|---|
Molekularformel |
C24H31FO6 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13?,17-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
HHPZZKDXAFJLOH-MDGFLGOGSA-N |
Isomerische SMILES |
CC(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C |
Kanonische SMILES |
CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


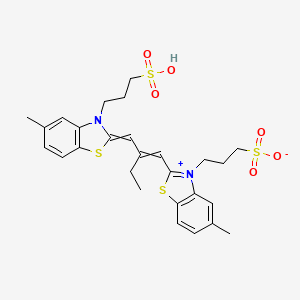
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)


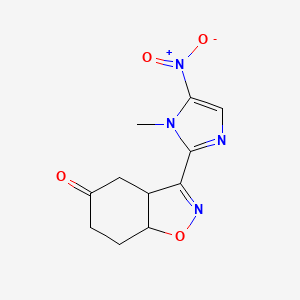

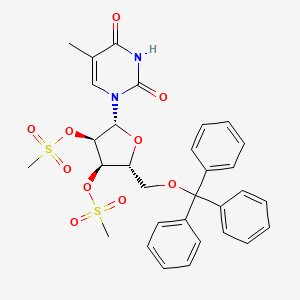
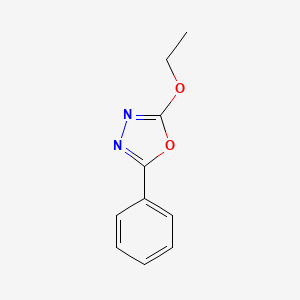


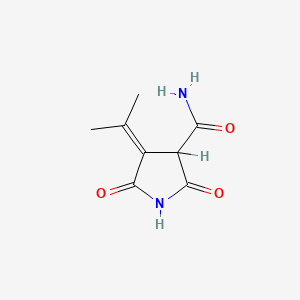
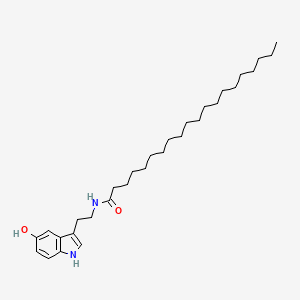
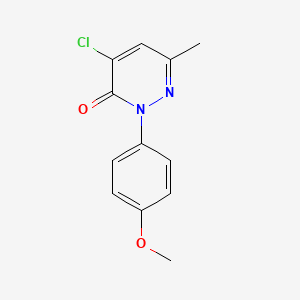
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
